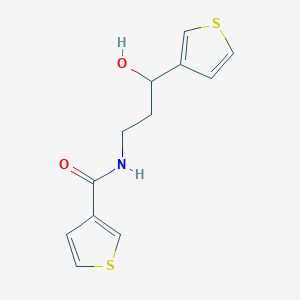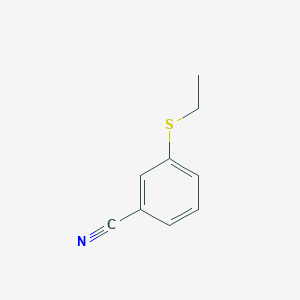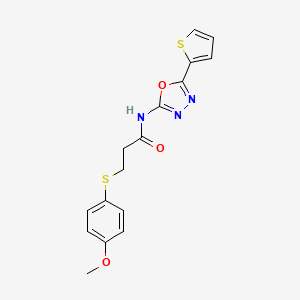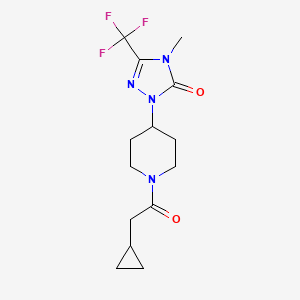![molecular formula C16H18ClN3OS B2550290 2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE CAS No. 1448056-70-9](/img/structure/B2550290.png)
2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a complex organic compound that features a chlorinated phenyl group, a thiazole ring, and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the reaction of thiourea with α-haloketones.
Piperidine Derivative: The piperidine ring is introduced through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the chlorophenyl group with the thiazole-piperidine intermediate under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted phenyl derivatives.
科学研究应用
2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation and pain.
相似化合物的比较
- 1-Phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- (2-(2-chlorophenyl)piperidin-1-yl)(5-methylimidazo[5,1-b][1,3,4]thiadiazol-2-yl)methanone
Uniqueness:
- Structural Features: The combination of a chlorophenyl group, thiazole ring, and piperidine moiety is unique.
- Pharmacological Potential: Its specific interactions with molecular targets may offer distinct therapeutic benefits compared to similar compounds.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-4-2-1-3-12(14)11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-22-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXQPUVJZMUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2550216.png)
![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)


![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B2550221.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)
![7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550226.png)

![(2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2550229.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
